molecular formula C11H8O4 B142464 2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 68123-30-8

2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B142464
CAS No.: 68123-30-8
M. Wt: 204.18 g/mol
InChI Key: GWDMSCZQYHAETO-UHFFFAOYSA-N
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Description

2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one is a chemical compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . It is a lactone, a type of cyclic ester, and is used primarily in proteomics research . The compound is known for its unique structure, which includes a fused furan and benzopyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a three-component reaction, where the starting materials undergo a series of steps including condensation, cyclization, and oxidation . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7H-Furo 3,2-gbenzopyran-7-one, 4-methoxy- : This compound has a similar core structure but with a methoxy group at the 4-position .
  • 7H-Furo 3,2-gbenzopyran-7-one, 4,9-dimethoxy- : This derivative has methoxy groups at both the 4 and 9 positions .
  • 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : This compound features a butenyl group at the 9-position .

Uniqueness

2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one is unique due to its specific hydroxyl group at the 9-position and its dihydro structure, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

9-hydroxy-2,3-dihydrofuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-8-2-1-6-5-7-3-4-14-10(7)9(13)11(6)15-8/h1-2,5,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDMSCZQYHAETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C3C=CC(=O)OC3=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0071120
Record name 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68123-30-8
Record name 2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68123-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-9-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068123308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-hydroxy-
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Record name 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.297
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Synthesis routes and methods

Procedure details

reacting 6,7-dihydroxy-2,3,-dihydrobenzofuran with malic acid to form 2,3-dihydroxanthotoxol,
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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